molecular formula C14H14N2O B8445742 2-Benzoyl-1,2,3,4-Tetrahydropyrrolo-[1,2-a]-Pyrazine

2-Benzoyl-1,2,3,4-Tetrahydropyrrolo-[1,2-a]-Pyrazine

Cat. No.: B8445742
M. Wt: 226.27 g/mol
InChI Key: WTVXJQFSAKCKGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzoyl-1,2,3,4-Tetrahydropyrrolo-[1,2-a]-Pyrazine is a useful research compound. Its molecular formula is C14H14N2O and its molecular weight is 226.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl(phenyl)methanone

InChI

InChI=1S/C14H14N2O/c17-14(12-5-2-1-3-6-12)16-10-9-15-8-4-7-13(15)11-16/h1-8H,9-11H2

InChI Key

WTVXJQFSAKCKGU-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=CC=C2CN1C(=O)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 12.2 g of 1,2,3,4-tetrahydropyrrolo-[1,2-a]-pyrazine and 22.2 g of triethylamine in 50 ml of anhydrous benzene, 15.4 g of benzoyl chloride was added in small portions at 10°-15° C. The reaction mass was stirred for 3 hours at room temperature and then poured into water. The organic phase was separated, and washed with a 5% solution of sodium carbonate and then water. The solvent was removed by distillation, the residue was distilled under vacuum, and the fraction with a boiling point of 189°-191° C. at 1 mm Hg was collected. The yield of the title compound was 15 g (66.5%). Nmr (CDCl3): δ3.7-3.9 (m) (4H, 3,4-CH2); 4.58 (s) (2H, 1-CH2); 5.6-5.8 (m) (1H, 7-H); 5.8-6.0 (m) (1H, 8-H); 6.2-6.4 (m) (1H, 6 -H); 7.2-7.4 (m) (5H-C6H5). Anal. calculated for C14H14N2O: C 74.31%; H 6.24%; N 12.38% and found: C 74.21%; H 6.24%; N 12.45%.
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
22.2 g
Type
reactant
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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